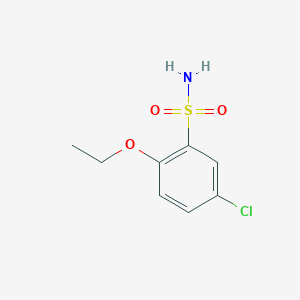![molecular formula C11H10FNO3 B4389413 1-[(4-fluorobenzyl)oxy]-2,5-pyrrolidinedione](/img/structure/B4389413.png)
1-[(4-fluorobenzyl)oxy]-2,5-pyrrolidinedione
Übersicht
Beschreibung
1-[(4-fluorobenzyl)oxy]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as FPOP and has been found to possess unique properties that make it a promising candidate for various laboratory experiments.
Wirkmechanismus
FPOP is a small molecule that can react with amino acid residues in proteins, leading to the formation of covalent bonds. This covalent modification can be used to study protein structure and interactions. FPOP can also be used to selectively modify specific amino acid residues in proteins, providing a powerful tool for studying protein function.
Biochemical and Physiological Effects
FPOP has been found to have minimal effects on the biochemical and physiological properties of proteins. It has been shown to be non-toxic and non-immunogenic, making it a safe and effective tool for studying protein structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of FPOP is its ability to selectively modify specific amino acid residues in proteins. This allows for precise control over the modification of proteins, providing a powerful tool for studying protein function. FPOP is also relatively easy to synthesize and has been shown to be non-toxic and non-immunogenic.
One limitation of FPOP is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, FPOP can be difficult to work with due to its reactivity and sensitivity to pH and temperature.
Zukünftige Richtungen
There are several potential future directions for the use of FPOP in scientific research. One area of interest is the development of new methods for using FPOP to study protein structure and interactions. Additionally, FPOP could be used in combination with other techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy to gain a more comprehensive understanding of protein structure and function.
Conclusion
In conclusion, 1-[(4-fluorobenzyl)oxy]-2,5-pyrrolidinedione (FPOP) is a promising chemical compound that has gained significant attention in scientific research. Its unique properties make it a valuable tool for studying protein structure and function. While there are limitations to its use, FPOP has the potential to contribute to significant advancements in the field of scientific research.
Wissenschaftliche Forschungsanwendungen
FPOP has been extensively studied for its potential applications in various scientific research fields. It has been used as a cross-linking agent in mass spectrometry-based proteomics to identify protein-protein interactions. FPOP has also been used as a probe to study protein structure and dynamics through hydrogen-deuterium exchange mass spectrometry.
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methoxy]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c12-9-3-1-8(2-4-9)7-16-13-10(14)5-6-11(13)15/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBLURRNMUEANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinecarboxylate](/img/structure/B4389333.png)
![5-bromo-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4389336.png)
![4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4389340.png)

![isopropyl {[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetate](/img/structure/B4389358.png)
![ethyl 2-({oxo[(2-thienylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4389363.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide](/img/structure/B4389365.png)
![5-[(2,3-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4389376.png)

![2,6-dimethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4389383.png)
![[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]formamide](/img/structure/B4389391.png)


